molecular formula C17H17ClO3 B4773916 5-chloro-2-[2-(3,4-dimethylphenoxy)ethoxy]benzaldehyde

5-chloro-2-[2-(3,4-dimethylphenoxy)ethoxy]benzaldehyde

Cat. No.: B4773916
M. Wt: 304.8 g/mol
InChI Key: FXWQTKOPOUSQJU-UHFFFAOYSA-N
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Description

5-chloro-2-[2-(3,4-dimethylphenoxy)ethoxy]benzaldehyde is an aromatic aldehyde derivative primarily utilized as a synthetic building block in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-[2-(3,4-dimethylphenoxy)ethoxy]benzaldehyde typically involves the reaction of 5-chloro-2-hydroxybenzaldehyde with 2-(3,4-dimethylphenoxy)ethanol under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide. The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-[2-(3,4-dimethylphenoxy)ethoxy]benzaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chlorine atom on the aromatic ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: 5-chloro-2-[2-(3,4-dimethylphenoxy)ethoxy]benzoic acid.

    Reduction: 5-chloro-2-[2-(3,4-dimethylphenoxy)ethoxy]benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-chloro-2-[2-(3,4-dimethylphenoxy)ethoxy]benzaldehyde has several scientific research applications, including:

    Chemistry: It is used as a building block for synthesizing heterocyclic compounds and other complex molecules.

    Biology: It is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It is explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: It is used in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-chloro-2-[2-(3,4-dimethylphenoxy)ethoxy]benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The compound may also interact with specific enzymes and receptors, modulating their activity and influencing cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-2-(2,4-dichlorophenoxy)phenol: An antibacterial compound used in consumer products.

    Bis(5-chloro-2-hydroxyphenyl)methane: Used as a starting material for synthesizing catalysts.

Uniqueness

5-chloro-2-[2-(3,4-dimethylphenoxy)ethoxy]benzaldehyde is unique due to its specific structure, which allows it to serve as a versatile building block in organic synthesis. Its ability to undergo various chemical reactions and form diverse products makes it valuable in research and industrial applications.

Properties

IUPAC Name

5-chloro-2-[2-(3,4-dimethylphenoxy)ethoxy]benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClO3/c1-12-3-5-16(9-13(12)2)20-7-8-21-17-6-4-15(18)10-14(17)11-19/h3-6,9-11H,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXWQTKOPOUSQJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCCOC2=C(C=C(C=C2)Cl)C=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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